molecular formula C10H6O5 B11792640 5-(Furan-2-carbonyl)furan-2-carboxylic acid

5-(Furan-2-carbonyl)furan-2-carboxylic acid

Cat. No.: B11792640
M. Wt: 206.15 g/mol
InChI Key: WYISRITZDZBZAI-UHFFFAOYSA-N
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Description

5-(Furan-2-carbonyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for having two furan rings connected by a carbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-carbonyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives. One common method is the oxidation of 5-(chloromethyl)furan-2-carbonyl chloride using tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol . This reaction yields high amounts of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be achieved through biomass-derived processes. For instance, the precursor aldehydes 5-(chloromethyl)furfural and 2,5-diformylfuran can be treated with tert-butyl hypochlorite to produce the acid chloride derivatives, which are then hydrolyzed to yield this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-carbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Selective reduction can lead to partially hydrogenated products.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Partially hydrogenated furans.

    Substitution: Halogenated furan derivatives.

Mechanism of Action

The mechanism of action of 5-(Furan-2-carbonyl)furan-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound’s furan rings can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid: A similar compound with two carboxylic acid groups instead of one carbonyl and one carboxylic acid group.

    5-(Chloromethyl)furan-2-carboxylic acid: A precursor in the synthesis of 5-(Furan-2-carbonyl)furan-2-carboxylic acid.

    2,5-Diformylfuran: Another furan derivative used in similar synthetic processes.

Uniqueness

This compound is unique due to its dual furan ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bio-based materials and pharmaceuticals .

Properties

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

5-(furan-2-carbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C10H6O5/c11-9(6-2-1-5-14-6)7-3-4-8(15-7)10(12)13/h1-5H,(H,12,13)

InChI Key

WYISRITZDZBZAI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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